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Introduction

The rapid and accurate quantification of bacterial load is critical in infectious disease research,
antimicrobial drug development, and clinical diagnostics. Traditional methods, such as colony-
forming unit (CFU) counting, are time-consuming and not suitable for real-time or in vivo
applications. Near-infrared (NIR) fluorescence imaging offers a powerful alternative for deep-
tissue imaging with low autofluorescence. Disulfo-ICG-DBCO disodium is a water-soluble,
near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This
probe enables the quantification of bacterial populations through a bioorthogonal click
chemistry reaction.

This document provides detailed application notes and protocols for the use of Disulfo-ICG-
DBCO disodium in quantifying bacterial load. The methodology is based on the metabolic
incorporation of an azide-modified D-amino acid (D-azidoalanine, d-AzAla) into the
peptidoglycan of bacterial cell walls, followed by covalent labeling with Disulfo-ICG-DBCO via a
copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2][3]

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15555134#bc-rfq
https://www.benchchem.com/product/b15555134/docs?utm_src=pdf-body#application-notes-and-protocols-quantifying-bacterial-load-with-disulfo-icg-dbco-disodium
https://www.benchchem.com/product/b15555134/docs?utm_src=pdf-body#application-notes-and-protocols-quantifying-bacterial-load-with-disulfo-icg-dbco-disodium
https://www.benchchem.com/product/b15555134/docs?utm_src=pdf-body#application-notes-and-protocols-quantifying-bacterial-load-with-disulfo-icg-dbco-disodium
https://www.medchemexpress.com/disulfo-icg-dbco-disodium.html?locale=ko-KR
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036355/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Principle of the Method

The quantification of bacteria using Disulfo-ICG-DBCO relies on a two-step process. First,
bacteria are metabolically labeled by introducing d-AzAla into their culture medium. Bacteria
incorporate this unnatural amino acid into their peptidoglycan cell wall. In the second step, the
azide group on the incorporated d-AzAla reacts with the DBCO group of the Disulfo-ICG-DBCO
probe in a highly specific and bioorthogonal manner.[2][3] This covalent attachment results in
fluorescently labeled bacteria that can be detected and quantified using various methods,
including fluorescence imaging and flow cytometry.[2][4] An alternative quantification method
involves photothermal lysis of the labeled bacteria and subsequent measurement of released
ATP through a bioluminescence assay.[1][2][4]

Materials and Reagents

Disulfo-ICG-DBCO disodium

¢ D-azidoalanine (d-AzAla)

o Bacterial culture medium (e.qg., Luria-Bertani broth, Brain Heart Infusion broth)

e Phosphate-buffered saline (PBS), sterile

» Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

o ATP assay kit

e |nstrumentation:

o Fluorescence microscope or in vivo imaging system with NIR capabilities (EX/Em =
789/813 nm)[5]

o Flow cytometer with appropriate laser and filters

o Luminometer

o 808 nm laser for photothermal lysis[2][4]

o Standard laboratory equipment for microbiology (incubator, centrifuge, etc.)
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Experimental Protocols
Protocol 1: In Vitro Bacterial Labeling and Quantification
by Fluorescence

This protocol describes the labeling of bacteria in culture and their subsequent quantification
based on fluorescence intensity.

1. Metabolic Labeling of Bacteria: a. Inoculate the desired bacterial strain into a suitable culture
medium. b. Add d-AzAla to the culture medium. The optimal concentration may vary between
bacterial species and should be determined empirically (a starting concentration of 1 mM is
recommended). c. Incubate the culture under optimal growth conditions (e.g., 37°C with
shaking) for a sufficient period to allow for incorporation of d-AzAla into the cell wall (typically
for 1 hour).[2]

2. Labeling with Disulfo-ICG-DBCO: a. Harvest the bacteria by centrifugation and wash twice
with sterile PBS to remove unincorporated d-AzAla and culture medium components. b.
Resuspend the bacterial pellet in sterile PBS to a desired cell density (e.g., 1 x 1076 to 1 x 107
CFU/mL).[2] c. Add Disulfo-ICG-DBCO disodium to the bacterial suspension. The final
concentration should be optimized, but a starting point of 40 pg/mL can be used.[2] d. Incubate
the mixture in the dark at 37°C for 1 hour to allow for the click chemistry reaction to proceed.[2]
e. After incubation, wash the bacteria twice with sterile PBS to remove unbound Disulfo-ICG-
DBCO.

3. Quantification: a. Fluorescence Microscopy/Imaging: i. Resuspend the final bacterial pellet in
PBS. ii. Mount a small volume of the bacterial suspension on a microscope slide. iii. Image the
bacteria using a fluorescence microscope equipped with appropriate NIR filters. iv. Quantify the
fluorescence intensity using image analysis software. The fluorescence intensity will correlate
with the bacterial load. b. Flow Cytometry: i. Resuspend the final bacterial pellet in PBS. ii.
Analyze the bacterial suspension using a flow cytometer. iii. The fluorescence signal from the
ICG dye can be used to count and quantify the labeled bacteria.[2]

Protocol 2: Quantification by Photothermal Lysis and
ATP Measurement
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This protocol offers an alternative, highly sensitive method for quantification based on the
release of intracellular ATP.

1. Bacterial Labeling: a. Follow steps 1a through 2e from Protocol 1 to obtain bacteria labeled
with Disulfo-ICG-DBCO.

2. Photothermal Lysis: a. Resuspend the labeled bacteria in an appropriate buffer for the ATP
assay. b. Expose the bacterial suspension to an 808 nm laser to induce photothermal lysis of
the ICG-labeled bacteria.[2][4] The laser power and exposure time should be optimized to
ensure complete lysis.

3. ATP Quantification: a. Immediately after laser exposure, measure the amount of released
ATP using a commercial ATP bioluminescence assay kit according to the manufacturer's
instructions. b. The bioluminescence signal is directly proportional to the amount of ATP
released, which in turn correlates with the number of lysed bacteria.

Data Presentation

The following tables illustrate how quantitative data from these experiments can be presented.

Table 1: Quantification of S. aureus using Disulfo-ICG-DBCO and Fluorescence Measurement

Bacterial Concentration Mean Fluorescence L
) Standard Deviation
(CFU/mL) Intensity (a.u.)
1x1078 85,432 + 4,120
1x10°7 42,110 + 2,560
1x1076 8,750 + 980
1x1075 1,230 + 210
Control (no d-AzAla) 150 + 30

Table 2: Quantification of E. coli via Photothermal Lysis and ATP Bioluminescence
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Bacterial Concentration

Mean Luminescence (RLU)

Standard Deviation

(CFU/mL)

1x10nN7 1,560,000 + 120,000

1x10"6 158,000 + 15,000

1x 1075 16,200 + 1,800

1x10M 1,750 + 250

Control (no laser) 85 +15
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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